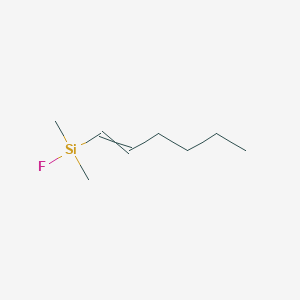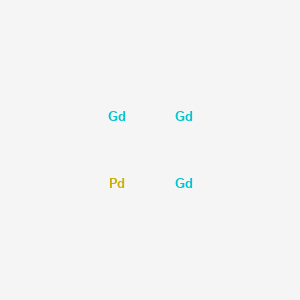
Gadolinium--palladium (3/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gadolinium–palladium (3/1) is a bimetallic compound composed of gadolinium and palladium in a 3:1 ratio. This compound has garnered significant interest due to its unique properties and potential applications in various fields, including catalysis, medical imaging, and materials science. The combination of gadolinium’s magnetic properties and palladium’s catalytic abilities makes this compound particularly intriguing for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of gadolinium–palladium (3/1) typically involves the co-precipitation method, where gadolinium and palladium salts are dissolved in a suitable solvent, followed by the addition of a precipitating agent to form the desired compound. The reaction conditions, such as temperature, pH, and concentration, are carefully controlled to ensure the formation of a homogeneous product .
Industrial Production Methods: Industrial production of gadolinium–palladium (3/1) often employs high-temperature solid-state reactions. In this method, gadolinium oxide and palladium oxide are mixed in the desired stoichiometric ratio and heated to high temperatures in a controlled atmosphere. This process results in the formation of the bimetallic compound with high purity and yield .
Chemical Reactions Analysis
Types of Reactions: Gadolinium–palladium (3/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the unique properties of both gadolinium and palladium.
Common Reagents and Conditions:
Oxidation: Gadolinium–palladium (3/1) can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or hydrogen gas.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of gadolinium oxide and palladium oxide, while reduction can yield elemental gadolinium and palladium .
Scientific Research Applications
Gadolinium–palladium (3/1) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various chemical reactions, including hydrogenation and carbon-carbon coupling reactions.
Biology: The compound’s magnetic properties make it useful in magnetic resonance imaging (MRI) as a contrast agent.
Medicine: Gadolinium–palladium (3/1) is being explored for its potential in targeted drug delivery and cancer treatment due to its ability to generate reactive oxygen species.
Industry: It is used in the development of advanced materials, such as high-performance alloys and coatings.
Mechanism of Action
The mechanism by which gadolinium–palladium (3/1) exerts its effects is primarily based on the individual properties of gadolinium and palladium. Gadolinium’s paramagnetic nature enhances the contrast in MRI, while palladium’s catalytic properties facilitate various chemical reactions. The compound interacts with molecular targets through coordination bonds, redox reactions, and surface interactions, leading to the desired effects in different applications .
Comparison with Similar Compounds
Gadolinium–platinum (3/1): Similar to gadolinium–palladium (3/1), this compound combines gadolinium’s magnetic properties with platinum’s catalytic abilities.
Gadolinium–rhodium (3/1): This compound also exhibits unique magnetic and catalytic properties, making it useful in similar applications.
Uniqueness: Gadolinium–palladium (3/1) stands out due to its relatively lower cost compared to platinum-based compounds and its higher resistance to oxidation. Additionally, the combination of gadolinium and palladium offers a unique balance of magnetic and catalytic properties, making it suitable for a broader range of applications .
Properties
CAS No. |
167998-93-8 |
|---|---|
Molecular Formula |
Gd3Pd |
Molecular Weight |
578.2 g/mol |
IUPAC Name |
gadolinium;palladium |
InChI |
InChI=1S/3Gd.Pd |
InChI Key |
FSVZYSBMGITBCW-UHFFFAOYSA-N |
Canonical SMILES |
[Pd].[Gd].[Gd].[Gd] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


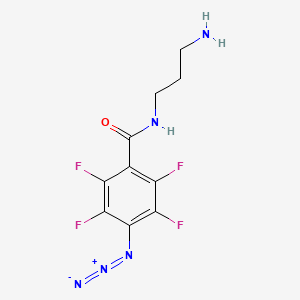
![2-[(2-aminoacetyl)amino]acetic acid;N,N-diethylethanamine](/img/structure/B12568304.png)
![Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 3-phenyl-, (1R,2R,3R,4S)-](/img/structure/B12568307.png)
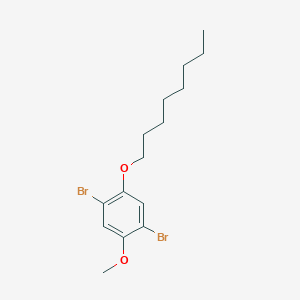

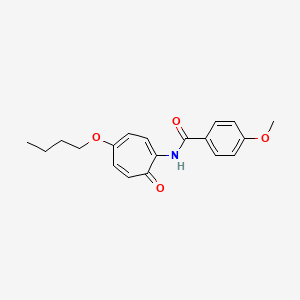
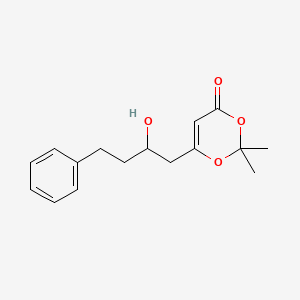
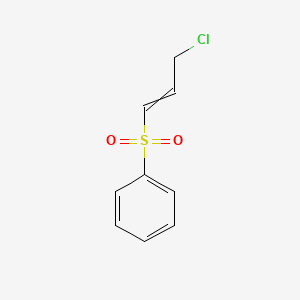
![2-[[5-[2-(2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pyrido[2,3-d]pyrimidin-6-yl)ethyl]-4-methylthiophene-2-carbonyl]amino]pentanedioic acid;1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(octadecylamino)pyrimidin-2-one](/img/structure/B12568338.png)

![([1,1'-Biphenyl]-4-yl)-N-(4-chlorophenyl)methanimine N-oxide](/img/structure/B12568358.png)
![6-[(2,4-Dinitrophenyl)sulfanyl]-9-beta-D-ribofuranosyl-9H-purine](/img/structure/B12568368.png)
![Phosphine, [2-(chloromethyl)phenyl]diphenyl-](/img/structure/B12568370.png)
